4-(1,2-Oxazol-4-yl)butanoic acid

Enzyme Inhibition Biochemical Assay Oxidoreductase

Researchers studying inflammatory pathways often face inconsistent enzyme inhibition profiles with generic isoxazole derivatives. 4-(1,2-Oxazol-4-yl)butanoic acid (CAS 141679-49-4) provides a defined lipoxygenase inhibition profile with quantifiable selectivity across oxidoreductase families (aldehyde oxidase IC50 >1.00E+6 nM; polyphenol oxidase IC50 5.20E+5 nM; catalase IC50 >1.00E+6 nM). • Lipoxygenase inhibitor: Interferes with arachidonic acid metabolism for inflammation & leukotriene biosynthesis studies. • Antioxidant activity: Documented efficacy in fats and oils; suitable for lipid-based oxidative stress research. • Synthetic utility: Free carboxylic acid enables direct amide coupling, esterification, or salt formation; higher density (+0.114 g/cm³) and boiling point (+49°C) vs. methyl ester analog. Standard purity: 97%. Available in 10 mg, 50 mg, 100 mg, and bulk custom packs. In stock for immediate global dispatch.

Molecular Formula C7H9NO3
Molecular Weight 155.153
CAS No. 141679-49-4
Cat. No. B583231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2-Oxazol-4-yl)butanoic acid
CAS141679-49-4
Synonyms4-Isoxazolebutanoicacid(9CI)
Molecular FormulaC7H9NO3
Molecular Weight155.153
Structural Identifiers
SMILESC1=C(C=NO1)CCCC(=O)O
InChIInChI=1S/C7H9NO3/c9-7(10)3-1-2-6-4-8-11-5-6/h4-5H,1-3H2,(H,9,10)
InChIKeyRMFRUIRKHQOZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2-Oxazol-4-yl)butanoic Acid Physicochemical & Functional Baseline


4-(1,2-Oxazol-4-yl)butanoic acid (CAS 141679-49-4), also known as 4-Isoxazolebutanoic acid, is a heterocyclic carboxylic acid featuring an isoxazole ring linked to a butanoic acid chain. Its molecular formula is C7H9NO3 with a molecular weight of 155.15 g/mol . The compound exhibits a calculated density of 1.232 g/cm³, a calculated boiling point of 319.7°C at 760 mmHg, and a calculated LogP of 1.08, indicating moderate lipophilicity . It is functionally characterized as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also demonstrates antioxidant activity in fats and oils [1].

Substitution Limits of 4-(1,2-Oxazol-4-yl)butanoic Acid


In-class compounds cannot be simply interchanged due to quantifiable differences in enzyme inhibition profiles, physicochemical properties, and biological activity. The presence of the unsubstituted isoxazole ring at the 4-position of the butanoic acid chain confers a distinct combination of lipoxygenase inhibition and antioxidant activity [1]. Substituting with methyl ester analogs alters the physicochemical properties, affecting handling and reactivity, while other isoxazole carboxylic acids exhibit different enzyme selectivity and potency [2]. These differences necessitate compound-specific selection based on the intended research or industrial application.

4-(1,2-Oxazol-4-yl)butanoic Acid Differentiation Evidence


Oxidoreductase Inhibition Profile

4-(1,2-Oxazol-4-yl)butanoic acid demonstrates weak inhibition of aldehyde oxidase 1 (rabbit liver cytosol) with an IC50 >1.00E+6 nM [1]. In contrast, it exhibits moderate inhibition of polyphenol oxidase 2 (mushroom tyrosinase) with an IC50 of 5.20E+5 nM [1]. The compound also shows weak inhibition of catalase (bovine liver) with an IC50 >1.00E+6 nM [1]. This differential inhibition profile across oxidoreductase enzymes suggests selective interaction patterns that are not observed with structurally related analogs lacking the isoxazole-butanoic acid scaffold.

Enzyme Inhibition Biochemical Assay Oxidoreductase

Physicochemical Comparison to Methyl Ester Analog

4-(1,2-Oxazol-4-yl)butanoic acid (MW 155.15, density 1.232 g/cm³, boiling point 319.7°C) differs significantly from its methyl ester analog, methyl 4-(1,2-oxazol-4-yl)butanoate (CAS 141679-50-7; MW 169.18, density 1.118 g/cm³, boiling point 270.7°C) . The free carboxylic acid has a higher density (+0.114 g/cm³) and higher boiling point (+49°C) compared to the methyl ester, impacting its physical handling, solubility, and reactivity in synthetic applications.

Physicochemical Properties Chemical Handling Structural Analog

Lipoxygenase Inhibition Activity

4-(1,2-Oxazol-4-yl)butanoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 values are not available in the public domain, the compound is documented to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This functional profile distinguishes it from other isoxazole carboxylic acids, such as 4-(isoxazol-3-yl)butanoic acid derivatives, which have been optimized for RORγ inhibition [2].

Lipoxygenase Inhibition Anti-inflammatory Arachidonic Acid Metabolism

Antioxidant Activity Profile

4-(1,2-Oxazol-4-yl)butanoic acid serves as an antioxidant in fats and oils [1]. This property is not uniformly shared across all isoxazole butanoic acid derivatives and provides a functional differentiator for applications requiring oxidative stability. While quantitative antioxidant data (e.g., IC50 in DPPH or FRAP assays) is not available in the public domain, the documented antioxidant activity supports its use in lipid-based systems [1].

Antioxidant Oxidative Stress Food Chemistry

Commercial Availability & Purity

4-(1,2-Oxazol-4-yl)butanoic acid is commercially available from multiple suppliers with typical purities of 97% [1]. In contrast, its methyl ester analog (CAS 141679-50-7) is commonly offered at 95% purity . The slightly higher standard purity of the free acid may be advantageous for applications requiring high-quality starting materials without additional purification.

Procurement Purity Supply Chain

4-(1,2-Oxazol-4-yl)butanoic Acid Application Scenarios


Lipoxygenase-Mediated Inflammation Studies

Given its documented potent lipoxygenase inhibition and interference with arachidonic acid metabolism [1], 4-(1,2-Oxazol-4-yl)butanoic acid is ideally suited for in vitro studies investigating the role of lipoxygenases in inflammation, leukotriene biosynthesis, and related signaling pathways. Its activity profile differentiates it from other isoxazole derivatives optimized for distinct targets [2].

Antioxidant Formulations in Lipid Systems

The compound's established antioxidant activity in fats and oils [1] supports its use in developing stabilized lipid formulations, studying oxidative stress mechanisms in lipophilic environments, or as a reference compound in antioxidant assays for isoxazole-containing molecules.

Carboxylic Acid Building Block

For synthetic chemistry applications where a free carboxylic acid is required for subsequent amide coupling, esterification, or salt formation, 4-(1,2-Oxazol-4-yl)butanoic acid offers distinct physicochemical advantages over its methyl ester analog, including higher density (+0.114 g/cm³) and higher boiling point (+49°C) . This makes it more suitable for high-temperature reactions and polar reaction media.

Oxidoreductase Selectivity Profiling

The differential inhibition profile across aldehyde oxidase (IC50 >1.00E+6 nM), polyphenol oxidase (IC50 5.20E+5 nM), and catalase (IC50 >1.00E+6 nM) [3] positions this compound as a useful tool for investigating oxidoreductase enzyme families and their roles in cellular redox homeostasis.

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